molecular formula C10H14BrClFNO B2739685 3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride CAS No. 1909305-76-5

3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride

Cat. No.: B2739685
CAS No.: 1909305-76-5
M. Wt: 298.58
InChI Key: LUXIMWKGYLNESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride is a chemical compound with the CAS number 1909305-76-5 . It has a molecular weight of 298.58 and a molecular formula of C10H14BrClFNO . This compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrFNO.ClH/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14;/h2-4,8,14H,1,5-6,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Antimicrobial and Antimalarial Applications

The synthesis and characterization of substituted phenyl azetidines, including compounds related to 3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride, have shown potential as antimicrobial agents. These compounds have been evaluated for their antimicrobial activity, highlighting the relevance of such compounds in pharmaceutical research aimed at discovering new therapeutic agents (Doraswamy & Ramana, 2013). Additionally, research on the synthesis, antimalarial activity, and quantitative structure-activity relationships of related compounds has demonstrated significant potential against resistant strains of Plasmodium berghei, encouraging further clinical trials (Werbel et al., 1986).

Synthetic Methodologies and Material Development

The exploration of synthetic pathways for creating complex molecules involves the use of intermediates like this compound. For example, studies on the synthesis and resolution of absolute configuration of certain esters have utilized related compounds to achieve stereochemical control in the synthesis of enantiomerically pure materials (Drewes et al., 1992). Another study focused on the development of a new designer stimulant for potential medical purposes, emphasizing the need for pharmacokinetic data crucial for interpreting clinical cases (Grumann et al., 2019).

Pharmacological and Therapeutic Research

Research on compounds such as 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from related bromo- and fluoro-phenyl propanones, has indicated potential antidepressive activity. Such studies contribute to the understanding of the structure-activity relationships that underpin the pharmacological properties of these compounds (Yuan, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment.

Properties

IUPAC Name

2-(aminomethyl)-3-(3-bromo-5-fluorophenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO.ClH/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14;/h2-4,8,14H,1,5-6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIMWKGYLNESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CC(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.